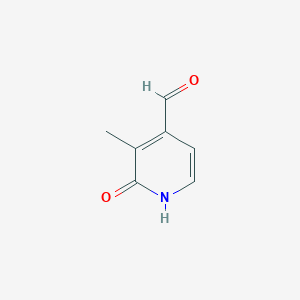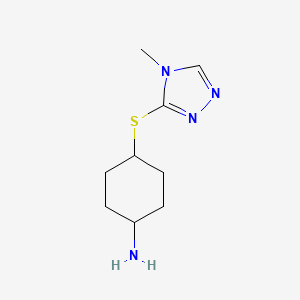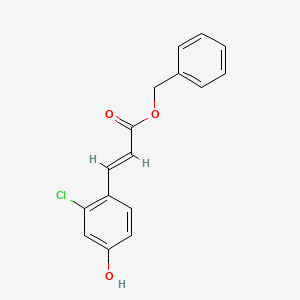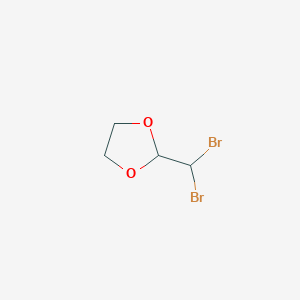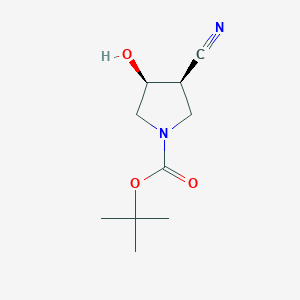
(3R,4R)-Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3R,4R)-Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate” is a chiral compound with the following structural formula:
(3R,4R)-Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate
This compound belongs to the class of pyrrolidine derivatives and exhibits interesting properties due to its stereochemistry and functional groups. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Vorbereitungsmethoden
Synthetic Routes::
Strecker Synthesis: One common method involves the Strecker synthesis, where tert-butylamine reacts with an aldehyde (e.g., benzaldehyde) to form an imine. Subsequent cyanide ion attack on the imine yields the cyano-substituted pyrrolidine. Acid hydrolysis of the nitrile group provides the final product.
Enantioselective Synthesis: Enantioselective methods using chiral catalysts or auxiliaries can also yield the desired enantiomer.
Industrial Production:: The industrial production of this compound typically involves large-scale synthesis using cost-effective reagents and optimized conditions.
Analyse Chemischer Reaktionen
Reactions::
Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the nitrile group can lead to the corresponding amine.
Substitution: The tert-butyl group can be substituted by various nucleophiles (e.g., halides, amines).
Hydrolysis: Acidic conditions (e.g., HCl, H2SO4) or basic conditions (e.g., NaOH, KOH).
Reduction: Hydrogen gas (H2) with a suitable catalyst (e.g., Pd/C).
Substitution: Nucleophiles (e.g., NaI, NH3).
- Hydrolysis: Carboxylic acid and tert-butyl alcohol.
- Reduction: Tert-butyl amine.
- Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Research: Investigating the reactivity of pyrrolidine derivatives and their applications in organic synthesis.
Biological Studies: Exploring potential bioactivity, such as enzyme inhibition or receptor binding.
Medicinal Chemistry: Developing analogs for drug discovery.
Industry: As a building block in the synthesis of other compounds.
Wirkmechanismus
The exact mechanism of action depends on the specific application. For instance:
- In drug development, it may target specific enzymes or receptors.
- In chemical reactions, it acts as a nucleophile or electrophile.
Vergleich Mit ähnlichen Verbindungen
(3S,4S)-Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate: The enantiomer of our compound.
(3R,4S)-Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate: Diastereomer with a different stereochemistry.
Eigenschaften
Molekularformel |
C10H16N2O3 |
|---|---|
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
tert-butyl (3R,4S)-3-cyano-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,5-6H2,1-3H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
IEGAWSYJCQMVBM-JGVFFNPUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)O)C#N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12954369.png)
![3-Cyclohexylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12954381.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)

![Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)
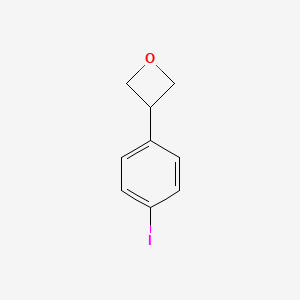
![Benzo[f]cinnoline](/img/structure/B12954418.png)


![methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate](/img/structure/B12954441.png)
